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Compound Name: (E)-2-Bromo-2-butenenitrile

Cat. No.: B15348797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data

for (E)-2-Bromo-2-butenenitrile. Due to the limited availability of published experimental

spectra for this specific compound, this document presents predicted data based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). The methodologies for obtaining such spectra are

also detailed. This guide serves as a valuable resource for the identification and

characterization of (E)-2-Bromo-2-butenenitrile in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectral data for (E)-2-Bromo-2-
butenenitrile. These predictions are derived from the analysis of its chemical structure and

comparison with data for analogous compounds.

Predicted ¹H NMR Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.1 - 2.3 Doublet 3H CH₃

~6.8 - 7.0 Quartet 1H =CH

Note:The vinylic proton (=CH) is expected to be deshielded by the adjacent electron-

withdrawing nitrile group and bromine atom, shifting it downfield. The methyl protons (CH₃)

would couple with the vinylic proton, resulting in a doublet, while the vinylic proton would be

split into a quartet by the methyl protons.

Predicted ¹³C NMR Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm) Assignment

~15 - 20 CH₃

~110 - 115 C≡N

~118 - 122 C-Br

~135 - 140 =CH

Note:The carbon of the nitrile group (C≡N) and the olefinic carbons are expected in the

characteristic regions for these functional groups. The carbon atom bonded to the bromine will

be deshielded.[1]

Predicted IR Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

~2220 - 2240 Medium C≡N Stretch

~1620 - 1640 Medium C=C Stretch

~2950 - 3050 Medium =C-H Stretch

~1370 - 1450 Medium C-H Bend

~550 - 650 Strong C-Br Stretch

Note:The nitrile stretch is a very characteristic and sharp absorption. The C=C stretch for this

substituted alkene will also be present. The C-Br stretch appears in the fingerprint region.[2][3]

Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Abundance Assignment

145/147 Moderate [M]⁺ (Molecular ion)

66 High [M - Br]⁺

40 High [C₃H₄]⁺

Note:The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-

containing compound, with two peaks of nearly equal intensity for the molecular ion ([M]⁺ and

[M+2]⁺) separated by 2 m/z units.[4] The most likely fragmentation pathway is the loss of a

bromine radical to form a stable cation.[5][6]

Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.

Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of (E)-2-Bromo-2-butenenitrile in

~0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition:

Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.

Acquire the ¹³C NMR spectrum using the same instrument, with proton decoupling.

Processing: Process the raw data by applying a Fourier transform, phasing, and baseline

correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton

ratios.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and

place it in a liquid sample cell.

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Background Subtraction: A background spectrum of the KBr plates or the solvent should be

acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS).
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Ionization: Utilize electron ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an

organic compound like (E)-2-Bromo-2-butenenitrile.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of (E)-2-Bromo-
2-butenenitrile. The tabulated data and experimental protocols offer a solid foundation for

researchers and professionals involved in the synthesis, purification, and analysis of this

compound. The provided workflow diagram further contextualizes the role of each

spectroscopic technique in the broader process of chemical characterization. It is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15348797?utm_src=pdf-body
https://www.benchchem.com/product/b15348797?utm_src=pdf-body-img
https://www.benchchem.com/product/b15348797?utm_src=pdf-body
https://www.benchchem.com/product/b15348797?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15348797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


recommended that this predicted data be confirmed with experimental results once they

become available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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